

# BI 1265162: A Technical Overview of its Safety and Tolerability Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

BI 1265162 is an investigational, inhaled small-molecule inhibitor of the epithelial sodium channel (ENaC).[1][2][3] The rationale for its development is based on the understanding that in cystic fibrosis (CF), hyperactive ENaC leads to increased sodium and water absorption from the airway surface, resulting in dehydrated mucus and impaired mucociliary clearance.[1] By inhibiting ENaC, BI 1265162 aims to restore airway surface liquid and improve mucociliary clearance, offering a potential mutation-agnostic therapeutic approach for all CF patients.[1][2] [4] Preclinical studies demonstrated its high potency, surpassing the prototypical ENaC inhibitor amiloride by 30- to 70-fold, and its synergistic effects with CFTR modulators.[1][3][5] This document provides a comprehensive technical overview of the safety and tolerability profile of BI 1265162, drawing from data from its Phase I and Phase II clinical trials.

#### **Mechanism of Action: ENaC Inhibition**

In the airway epithelium, a delicate balance between sodium absorption, primarily mediated by ENaC, and chloride secretion, regulated by the cystic fibrosis transmembrane conductance regulator (CFTR), maintains the hydration of the airway surface liquid (ASL). In individuals with cystic fibrosis, dysfunctional CFTR leads to reduced chloride secretion, which in turn causes hyperactivation of ENaC. This results in excessive sodium and water reabsorption, leading to dehydrated and viscous mucus that is difficult to clear, contributing to the cycle of obstruction, inflammation, and infection characteristic of CF lung disease.







**BI 1265162** directly inhibits ENaC, thereby reducing sodium influx from the ASL into the epithelial cells. This inhibition is intended to rehydrate the airway surface, decrease mucus viscosity, and improve mucociliary clearance.





Click to download full resolution via product page

Caption: Mechanism of Action of BI 1265162 in Cystic Fibrosis.



### **Clinical Development and Safety Profile**

The clinical development of **BI 1265162** has included Phase I trials in healthy volunteers and a Phase II trial in patients with cystic fibrosis. While the development of **BI 1265162** was ultimately terminated due to a lack of demonstrated clinical benefit, the studies provide valuable data on its safety and tolerability.[4][6]

### **Phase I Clinical Trials in Healthy Volunteers**

Three Phase I trials were conducted in healthy male subjects to assess the safety, tolerability, and pharmacokinetics of **BI 1265162**.[1][2][7][8]

- NCT03349723: A single-rising-dose (SRD) trial.
- NCT03576144: A multiple-rising-dose (MRD) trial.
- NCT03907280: An absolute bioavailability trial.

In these trials, single inhaled doses up to 1200  $\mu$ g and multiple doses up to 600  $\mu$ g twice daily for up to 6.5 days were found to be safe and well-tolerated.[1][7]

This study was a single-center, randomized, double-blind, placebo-controlled trial.[1][7] Healthy male subjects received inhaled **BI 1265162** at doses of 10  $\mu$ g, 30  $\mu$ g, 100  $\mu$ g, 300  $\mu$ g, or 600  $\mu$ g.[1][7] Dosing was administered once daily in the morning on days 1 and 8, and twice daily from days 2 to 7.[1][7] The primary objectives were to assess the safety and tolerability of multiple rising doses of inhaled **BI 1265162**. Secondary objectives included the evaluation of pharmacokinetics, including dose proportionality and time dependency.





Click to download full resolution via product page

**Caption:** Workflow of the Phase I Multiple-Rising-Dose Trial.

Adverse events (AEs) reported in the Phase I trials were generally balanced across treatment groups and were of mild to moderate intensity, resolving by the end of the trials.[1][7]



| Adverse Event Profile                                  | BI 1265162                                                                                                                                                                                                                                                                          | Placebo                                                                   |
|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Treatment-Emergent AEs<br>(TEAEs) in SRD Trial         | 14.3% (6 out of 42 subjects)[1] [7]                                                                                                                                                                                                                                                 | 14.3% (2 out of 14 subjects)[1] [7]                                       |
| Investigator-Defined Drug-<br>Related AEs in SRD Trial | 4.8% (2 out of 42 subjects)[1] [7]                                                                                                                                                                                                                                                  | 0%[1][7]                                                                  |
| TEAEs in MRD Trial                                     | 35% (14 out of 40 subjects)[1]<br>[7]                                                                                                                                                                                                                                               | 10% (1 out of 10 subjects)[1]<br>[7]                                      |
| Investigator-Defined Drug-<br>Related AEs in MRD Trial | 27.5% (11 out of 40 subjects) [1][7]                                                                                                                                                                                                                                                | 0%[1][7]                                                                  |
| Serious Adverse Events<br>(SAEs)                       | One subject experienced neuropathia vestibularis leading to hospitalization; this was not considered drugrelated.[1][7]                                                                                                                                                             | None reported.                                                            |
| Discontinuations due to AEs                            | One subject in the 300 µg dose group of the MRD trial discontinued due to asymptomatic hyperkalemia, which was not considered drug-related and resolved.[1] [7] Another subject discontinued due to the SAE of neuropathia vestibularis, which was also not deemed drug-related.[1] | None reported.                                                            |
| Notable Adverse Events                                 | A single case of mild cough was reported 5 minutes postdrug administration in the 100 µg dose group of the SRD trial.  [1][7] Asymptomatic hyperkalemia was observed in one subject in the MRD trial.[1]  [7]                                                                       | No specific notable adverse events were highlighted in the placebo group. |



# Phase II Clinical Trial in Patients with Cystic Fibrosis (BALANCE-CF 1)

The BALANCE-CF 1 trial was a Phase II, placebo-controlled, randomized, double-blind study designed to evaluate the efficacy and safety of four dose levels of **BI 1265162** over a 4-week period in adults and adolescents with CF, on top of their standard of care.[4]

Patients were randomized to receive one of four dose levels of **BI 1265162** or a placebo. The study included an interim futility analysis. The primary efficacy endpoint was the change in percentage predicted forced expiratory volume in 1 second (ppFEV1). Safety and tolerability were also key endpoints.





Click to download full resolution via product page

**Caption:** Overview of the BALANCE-CF 1 Phase II Trial Design.



**BI 1265162** up to a dose of 200 μg twice daily was found to be safe and well-tolerated in patients with CF.[4][6] The study was terminated early based on a pre-defined stopping rule at an interim futility analysis, as it did not show a potential for clinical benefit.[4] The final results, which included patients recruited during the interim analysis, were not supportive of a relevant clinical effect.[4][6]

#### **Pharmacokinetics**

Pharmacokinetic data from the Phase I trials revealed that **BI 1265162** displayed dose-proportional and time-independent pharmacokinetics.[1][2][8] The maximum accumulation was 1.6-fold, and the calculated effective elimination half-life ranged from 3.6 to 8.7 hours.[1][2][8] A key finding was that renal excretion is not a major route of elimination for the drug.[1][2][8] The absolute bioavailability was approximately 0.50% after oral administration and around 40% after inhalation, indicating that systemic exposure is primarily due to drug absorption through the lungs.[1][2][8] Pharmacokinetic parameters in CF patients were similar to those observed in healthy volunteers.[4]

### Conclusion

Based on the available data from Phase I and II clinical trials, **BI 1265162** demonstrated a favorable safety and tolerability profile in both healthy volunteers and individuals with cystic fibrosis when administered as an inhaled therapy. Adverse events were generally mild to moderate and balanced between treatment and placebo groups. No significant safety concerns leading to the termination of the clinical program were identified; the decision to halt development was based on a lack of efficacy.[4][6] The pharmacokinetic profile supports twice-daily inhaled administration with minimal systemic accumulation. This comprehensive safety and tolerability data, despite the lack of demonstrated efficacy, provides valuable insights for the continued development of ENaC inhibitors as a therapeutic class for cystic fibrosis and other respiratory diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Efficacy and safety of inhaled ENaC inhibitor BI 1265162 in patients with cystic fibrosis: BALANCE-CF 1, a randomised, phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ENaC inhibition in cystic fibrosis: potential role in the new era of CFTR modulator therapies PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BI 1265162: A Technical Overview of its Safety and Tolerability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#bi-1265162-safety-and-tolerability-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com